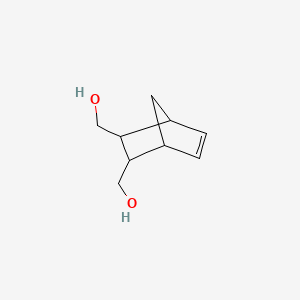
2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid
Descripción general
Descripción
“2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid” is a chemical compound with the molecular formula C6H9NO4 . It is a cerebrally active pharmaceutical agent . The compound is also known as a reagent in the preparation of pyrazolopyridines as PDE4B inhibitors .
Synthesis Analysis
The synthesis of “2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid” involves a process where a 4-halo-3-alkoxy-butenoic acid ester is reacted with glycine to form a novel intermediate product . There are numerous syntheses known for producing this active ingredient .Molecular Structure Analysis
The molecular structure of “2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The compound has a molecular weight of 159.14 g/mol .Aplicaciones Científicas De Investigación
- 2-(2-Oxopyrrolidin-1-yl)acetamide derivatives, which include 2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid, are known as biologically active compounds exhibiting psychotropic and cerebroprotective effects .
- These compounds are widely used for the treatment of central nervous system and cerebrovascular disorders .
- Among these, the most widely known are 2-(2-oxopyrrolidin-1-yl)acetamide (Piracetam) and 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide (Phenylpiracetam), which have been discovered in the second half of the 20th century .
- The synthesis of these compounds generally involves the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride, metal alkoxides, or lithium diisopropylamine, as well as of trimethylsilyl derivatives, followed by ammonolysis .
- An alternative method is intramolecular acylation of N-substituted 4-aminobutanoic acid esters prepared by condensation of 4-halobutanoyl chlorides with glycine esters .
Pharmaceutical Research
Chemical Synthesis
Safety And Hazards
Propiedades
IUPAC Name |
2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c8-4-1-5(9)7(2-4)3-6(10)11/h4,8H,1-3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOXYLBGPIDAAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401008546 | |
| Record name | (4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401008546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid | |
CAS RN |
88877-52-5 | |
| Record name | 1-Pyrrolidineacetic acid, 4-hydroxy-2-oxo-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088877525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401008546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-bromophenyl)methyl]acetamide](/img/structure/B3023397.png)


![Acetamide, N-[4-bromo-2-(1,1-dimethylethyl)phenyl]-](/img/structure/B3023404.png)
![6-[(4-nitrobenzoyl)amino]hexanoic Acid](/img/structure/B3023406.png)


![9-Nitroacenaphtho[1,2-b]quinoxaline](/img/structure/B3023409.png)




